
n-Butyl L-Lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl L-Lactate: is an organic compound with the chemical formula C7H14O3 . It is a clear, colorless to white liquid with a mild, transient odor. This compound is slightly soluble in water but soluble in ethyl ether and ethanol . This compound is used as an industrial chemical and food additive, serving as a solvent and chemical feedstock .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Butyl L-Lactate is typically synthesized through the esterification of lactic acid with n-butanol. This reaction can be catalyzed by cation-exchange resins . The process involves heating lactic acid and n-butanol in the presence of the catalyst, which facilitates the formation of this compound and water as a byproduct.
Industrial Production Methods: One of the industrial methods for producing this compound is through reactive distillation. This process involves the continuous removal of water to drive the esterification reaction to completion. The isobaric vapor-liquid equilibrium for the binary mixture of n-butanol and this compound is evaluated to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: n-Butyl L-Lactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to air at high temperatures, this compound can oxidize to form pyruvic acid.
Reduction: It can be hydrogenated in the presence of a copper-chromium catalyst to produce propane-1,2-diol.
Substitution: this compound can react with ammonia to yield butyl lactamide and butanol.
Major Products Formed:
Oxidation: Pyruvic acid
Reduction: Propane-1,2-diol
Substitution: Butyl lactamide and butanol
Wissenschaftliche Forschungsanwendungen
n-Butyl L-Lactate has a wide range of applications in scientific research and industry:
Wirkmechanismus
n-Butyl L-Lactate is metabolized to lactic acid, which is further metabolized to n-butanol, n-butyraldehyde, and n-butyric acid . This metabolic pathway involves various enzymes that facilitate the conversion of this compound to its metabolites. The compound’s effects are primarily due to its ability to act as a solvent and its metabolic products.
Vergleich Mit ähnlichen Verbindungen
- Ethyl L-Lactate
- Methyl L-Lactate
- Propyl L-Lactate
Comparison: n-Butyl L-Lactate is unique due to its higher boiling point and better solvency for a wide range of substances compared to its shorter-chain counterparts like ethyl and methyl lactate . This makes it more suitable for applications requiring high-boiling point solvents, such as in coatings and cleaning products .
Eigenschaften
Molekularformel |
C7H13O3- |
|---|---|
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
2-hydroxy-2-methylhexanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/p-1 |
InChI-Schlüssel |
HNQAXDPWMQIKEE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(C)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)


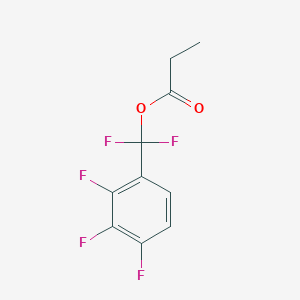
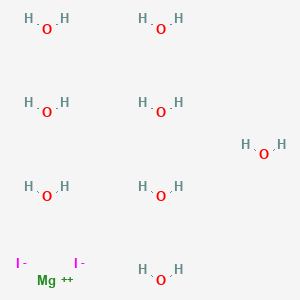
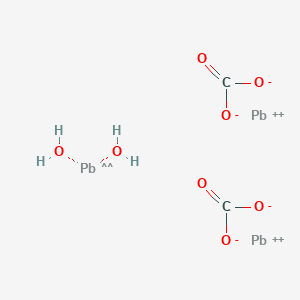


![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)

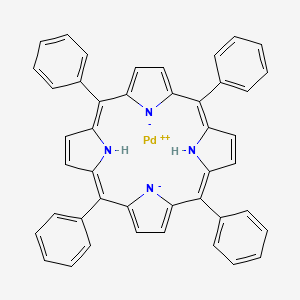
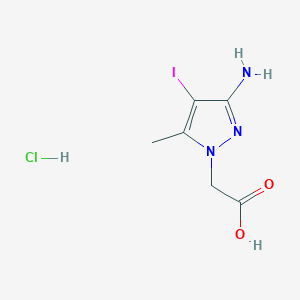
![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)
![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)
